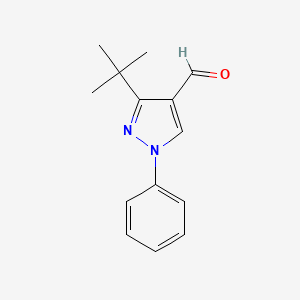
3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C14H16N2O It features a pyrazole ring substituted with a tert-butyl group at the 3-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position
Preparation Methods
The synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-tert-butyl-1-phenyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 4-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aldehyde group or the aromatic rings.
Scientific Research Applications
3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function . The phenyl and tert-butyl groups may contribute to the compound’s overall hydrophobicity, influencing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
3-tert-Butyl-1-phenyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position, which may result in different reactivity and biological activity.
3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative, which can be used in different synthetic applications and may have distinct biological properties.
3-tert-Butyl-1-phenyl-1H-pyrazole-4-methanol: The alcohol derivative, which can be further functionalized or used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-tert-butyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZCRVHXVAPFRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)
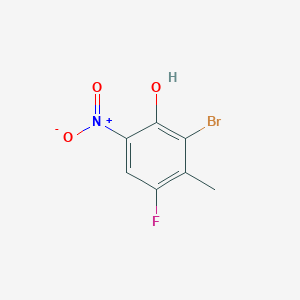
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)
![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)
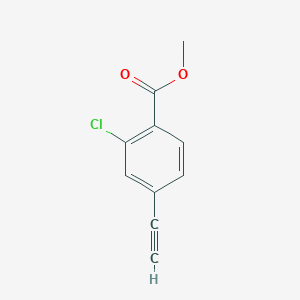
![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)


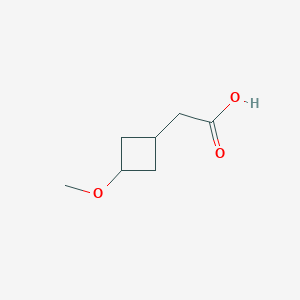
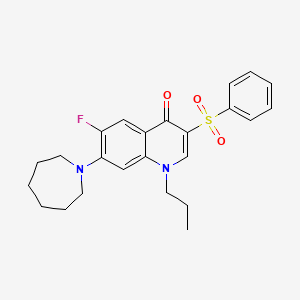
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)
![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)
